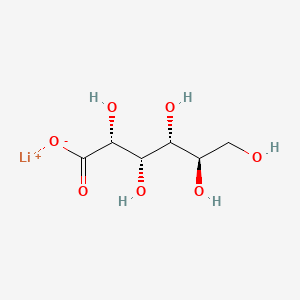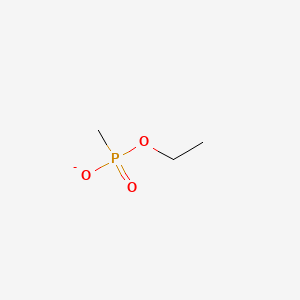
Lithium gluconate
Overview
Description
Lithium gluconate is an organic lithium salt derived from gluconic acid. It is known for its high solubility in water and bioavailability, making it a valuable compound in various fields such as medicine and food additives. This compound is particularly noted for its potential therapeutic applications, especially in the treatment of mood disorders.
Mechanism of Action
Target of Action
Lithium gluconate primarily targets two key enzymes: Inositol Monophosphatase (IMPA) and Glycogen Synthase Kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling .
Mode of Action
This compound interacts with its targets in the following ways:
- Dopamine Pathways : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .
- Glutamate Pathways : Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
- GABA Pathways : Lithium is suggested to modulate GABA, an inhibitory transmitter that plays a role in modulating glutamate and dopamine .
Biochemical Pathways
This compound affects several biochemical pathways:
- Dopamine Pathways : Lithium administration alters the functionality of dopamine associated G protein subunits, likely correcting dopamine dysregulation .
- Glutamate Pathways : Lithium modulates the cycle and produces long-term changes in neurotransmission and alters gene transcription .
- Insulin Signaling Pathways : Lithium acts on the PI3K/Akt insulin signaling pathway, affecting glucose metabolism in the brain .
Pharmacokinetics
This compound’s pharmacokinetics can be summarized as follows :
Result of Action
The molecular and cellular effects of this compound’s action include:
- Neuroprotection : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .
- Modulation of Neurotransmission : Lithium produces long-term changes in neurotransmission and alters gene transcription .
- Influence on Insulin Signaling : Lithium’s action on the PI3K/Akt insulin signaling pathway affects glucose metabolism in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction of lithium for battery production has raised environmental concerns due to the large quantities of energy and water required, and the potential for lithium leaching from discharged batteries . These environmental factors could potentially impact the availability and cost of this compound in the future.
Biochemical Analysis
Biochemical Properties
Lithium gluconate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme gluconokinase, which phosphorylates gluconate to 6-phosphogluconate, an important intermediate in the pentose phosphate pathway . This compound also affects the activity of sodium-potassium ATPase, an enzyme crucial for maintaining cellular ion balance . These interactions highlight the importance of this compound in cellular metabolism and ion regulation.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving inositol monophosphatase and glycogen synthase kinase-3 (GSK-3) . By inhibiting these enzymes, this compound can modulate gene expression and cellular metabolism. Additionally, this compound has been observed to promote neurogenesis and protect against neuronal apoptosis, making it a potential therapeutic agent for neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several biomolecules. Lithium ions can inhibit inositol monophosphatase, leading to an increase in inositol triphosphate levels and subsequent modulation of cell signaling pathways . Additionally, this compound can inhibit GSK-3, resulting in altered gene expression and protein synthesis. These molecular interactions contribute to the compound’s therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of GSK-3 and promotion of neurogenesis . These findings suggest that this compound can have lasting therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects and improve cognitive function . At high doses, it can cause toxicity and adverse effects, such as renal impairment and thyroid dysfunction . These findings highlight the importance of careful dosage management when using this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through the pentose phosphate pathway, where it is phosphorylated by gluconokinase to form 6-phosphogluconate . This intermediate plays a crucial role in cellular redox balance and nucleotide synthesis. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, such as GSK-3 and sodium-potassium ATPase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via sodium-dependent glucose transporters and is distributed in the total body water . Within cells, this compound can interact with binding proteins and transporters, affecting its localization and accumulation . These interactions are crucial for the compound’s therapeutic effects and cellular functions.
Subcellular Localization
The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications. Lithium ions can accumulate in the cytoplasm and mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Additionally, this compound can be directed to specific compartments, such as the nucleus, through interactions with binding proteins and transporters . These localization patterns are essential for the compound’s biochemical and therapeutic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium gluconate is typically synthesized by reacting gluconic acid with a lithium-containing compound. The reaction involves the following steps:
Reacting Gluconic Acid with Lithium Carbonate: Gluconic acid solution is placed in a reaction kettle, and lithium carbonate is added when the temperature reaches 60°C.
Concentration and Purification: The reaction mixture is concentrated, and the product is purified through crystallization, followed by drying and grinding.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallizers and dryers to ensure high purity and yield .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, particularly in biological systems where it may participate in electron transfer processes.
Substitution Reactions: It can also participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous solutions.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of gluconolactone.
Reduction Products: Reduction can yield gluconic acid.
Scientific Research Applications
Lithium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential neuroprotective properties.
Comparison with Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder but has lower solubility in water compared to lithium gluconate.
Lithium Citrate: Another lithium salt used for mood stabilization, with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness of this compound:
Higher Solubility: this compound is more soluble in water, making it easier to formulate into liquid preparations.
Better Absorption: It is more readily absorbed by the human body, enhancing its bioavailability and therapeutic efficacy.
This compound stands out due to its unique combination of high solubility, bioavailability, and therapeutic potential, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
lithium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H2O/h;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFOQBRAJBCJND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLiO, LiOH | |
| Record name | LITHIUM HYDROXIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | lithium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1310-66-3 (monohydrate), 17341-24-1 (Parent) | |
| Record name | Lithium hydroxide anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893845, DTXSID901337186 | |
| Record name | Lithium hydroxide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium monoxide anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | LITHIUM HYDROXIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium hydroxide (Li(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 12.8 (good) | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.54 g/cm³ | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: (negligible) | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1310-65-2, 64538-53-0 | |
| Record name | LITHIUM HYDROXIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium hydroxide anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lithium hydroxide (Li(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium hydroxide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium monoxide anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM HYDROXIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
450-471 °C | |
| Record name | LITHIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)






![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)




![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1262230.png)

